3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
Description
This compound features a benzothiazin core (1,4-benzothiazin) substituted with a 2,4-dimethylbenzoyl group at position 2 and a benzonitrile moiety at position 3. The 2,4-dimethylbenzoyl substituent introduces steric bulk and electron-donating methyl groups, which may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
3-[2-(2,4-dimethylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-16-10-11-20(17(2)12-16)24(27)23-15-26(19-7-5-6-18(13-19)14-25)21-8-3-4-9-22(21)30(23,28)29/h3-13,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIYMEQUIZOONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiazine ring. This can be achieved through a condensation reaction between a 2-aminobenzenethiol and a suitable carbonyl compound.
Introduction of the Dimethylbenzoyl Group: The benzothiazine intermediate is then subjected to Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting product is oxidized to introduce the sulfone group, typically using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Nitrile Substitution: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as benzonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzonitrile, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.
Scientific Research Applications
3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- The target compound’s sulfone and benzoyl groups distinguish it from ’s dichlorophenylmethylidene-ketone system and ’s triazole-ketone derivative.
Electronic and Conformational Properties
Table 2: Electronic and Conformational Comparisons
Key Findings :
- The target’s mixed electronic effects (donor-acceptor interplay) contrast with ’s uniformly electron-withdrawing substituents, which may lead to distinct charge-transfer behavior.
- Conformational flexibility in the benzothiazin ring (as per Cremer-Pople parameters ) could influence packing efficiency in solid-state applications.
Key Insights :
- The target’s benzonitrile group aligns with ’s TADF materials, though its benzothiazin core differs from phenoxazine-carbazole systems in the patent.
- ’s dichlorophenyl group highlights how halogenation can pivot applications toward biological activity, unlike the target’s dimethylbenzoyl substituent.
Biological Activity
3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a complex organic compound characterized by its unique benzothiazine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-HIV and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H18N2O3S, with a molecular weight of 432.5 g/mol. The compound features a benzothiazine ring system that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O3S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1114871-90-7 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The benzothiazine moiety can potentially inhibit key enzymes or receptors involved in disease processes. For instance, studies have shown that compounds with similar structures can inhibit HIV reverse transcriptase, suggesting a potential mechanism for antiviral activity .
Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit significant antiviral effects. Specifically, analogues have been developed that demonstrate potent inhibition against HIV strains with IC50 values in the nanomolar range . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazine core can enhance antiviral potency.
Anticancer Activity
In addition to its antiviral properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have demonstrated that similar benzothiazine derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression and activating apoptotic pathways. The specific mechanisms may involve the inhibition of oncogenic signaling pathways and induction of oxidative stress within cancer cells.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Anti-HIV Studies : A study evaluated a series of benzothiazine derivatives for their ability to inhibit HIV replication in vitro. Compounds with structural similarities showed IC50 values below 1 µM against wild-type and mutant HIV strains, indicating robust antiviral activity .
- Anticancer Efficacy : Another study focused on the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
